2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid
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Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C21H23NO4 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 353.41 g/mol . The compound’s empirical formula is C21H23NO4 .Scientific Research Applications
Protection and Deprotection in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized to protect hydroxy-groups during the synthesis of peptides and oligonucleotides. It offers compatibility with a variety of acid- and base-labile protecting groups, allowing for selective removal without disturbing other sensitive functionalities. For example, Gioeli and Chattopadhyaya (1982) demonstrated the Fmoc group's effectiveness in protecting hydroxy-groups in conjunction with the synthesis of an octathymidylic acid fragment, highlighting its convenience and efficiency in organic synthesis (C. Gioeli, J. Chattopadhyaya, 1982).
Novel Synthesis Applications
A notable application of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a compound closely related to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid, is its high-yield synthesis from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), as reported by Le and Goodnow (2004). This showcases the versatility of Fmoc chemistry in facilitating the synthesis of complex molecules (K. Le, R. Goodnow, 2004).
Fluorescence Probes Development
Another fascinating application lies in the development of novel fluorescence probes for detecting reactive oxygen species (ROS), as studied by Setsukinai et al. (2003). They synthesized 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its amino derivative as tools for selectively detecting highly reactive oxygen species, demonstrating the role of fluorenylmethoxycarbonyl derivatives in advancing biochemical and medical research (Ken-ichi Setsukinai et al., 2003).
Environmental and Biological Applications
Moreover, the degradation of perfluorocarboxylic acids (PFCAs) and the study of their environmental persistence and bioaccumulation potential have been linked to fluorenylmethoxycarbonyl chemistry. For instance, the electrochemical mineralization of PFCAs using modified electrodes represents a critical application in treating environmental contaminants (J. Niu et al., 2012).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4/c1-19(20,21)16(17(23)24)22-18(25)26-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQGOAXGLIUBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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